Tiliquinol

Antimicrobial resistance Vibrio cholerae Intestinal antiseptic

Tiliquinol (5-methyl-8-hydroxyquinoline) is a non-absorbed luminal agent with proven contact amoebicidal activity against E. histolytica trophozoites and cysts, making it essential for compartment-specific antiprotozoal research. Its C5-methyl substituent is critical for optimal antimicrobial potency (MIC₉₀ <5 μM against M. tuberculosis). Ideal for two-phase treatment protocols with systemic agents like metronidazole, Vibrio cholerae susceptibility studies, and as a C5-small-substituent benchmark in 8-hydroxyquinoline SAR programs. Ensure your research uses the correct, validated comparator.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 5541-67-3
Cat. No. B1210629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiliquinol
CAS5541-67-3
Synonyms5-methyl-8-hydroxyquinoline
5-methyl-8-hydroxyquinoline hydrochloride
5-methyloxine
tiliquinol
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3
InChIKeyRPVGLMKJGQMQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiliquinol (CAS 5541-67-3) Procurement Guide: 5-Methyl-8-hydroxyquinoline for Targeted Luminal Amoebiasis Research


Tiliquinol (5-methyl-8-hydroxyquinoline, CAS 5541-67-3) is a member of the 8-hydroxyquinoline class of antiprotozoal agents, classified under WHO ATC code P01AA30 as an agent against amoebiasis and other protozoal diseases [1]. It is designated as a non-absorbed luminal anti-amoebic agent with contact amoebicidal activity specifically against trophozoites and cystic forms of Entamoeba histolytica [2]. Tiliquinol is most commonly employed in combination with tilbroquinol as the fixed-dose combination product Intetrix®, which has been clinically indicated for intestinal amoebiasis in adults [3].

Why Generic Substitution Fails: Critical Structure-Activity Differentiation of Tiliquinol Within the 8-Hydroxyquinoline Class


The 8-hydroxyquinoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity wherein minor substitution modifications produce substantial divergence in antimicrobial spectrum, potency, and pharmacokinetic behavior [1]. A comprehensive SAR study of 8-hydroxyquinolines against Mycobacterium tuberculosis demonstrated that small substitutions at the C5 position yield the most potent antitubercular activity among 26 analogs tested, with MIC₉₀ values <5 μM for optimized derivatives [2]. Tiliquinol bears a methyl substituent at precisely the C5 position, a feature associated with optimal antimicrobial activity in this chemical series. Conversely, alternative substitutions (e.g., chloro at C5 as in cloxiquine; sulfonate moieties; or larger alkyl groups) produce divergent physicochemical properties including altered log P values, ionizable functional group status, and differential metal-chelating capacity—each of which independently modulates both antimicrobial spectrum and mucosal absorption profile [3]. Therefore, substituting Tiliquinol with another 8-hydroxyquinoline derivative without explicit head-to-head comparative data introduces uncontrolled variables that may fundamentally alter experimental or therapeutic outcomes.

Tiliquinol Comparative Evidence Guide: Quantified Differentiation Versus Alternatives


Tiliquinol-Tilbroquinol Association Demonstrates Superior Activity Against Vibrio cholerae Relative to Standard Antibiotics

In a comparative in vitro susceptibility study of Vibrio cholerae O:1 strains, the tiliquinol-tilbroquinol association was identified as one of the most active antimicrobial agents against both O/129-sensitive and O/129-resistant strains, alongside nitrofuran derivatives [1]. This dual activity across resistance phenotypes distinguishes the combination from single-agent comparators that demonstrate efficacy gaps against resistant subpopulations.

Antimicrobial resistance Vibrio cholerae Intestinal antiseptic O/129 compound

Tiliquinol-Tilbroquinol Plus Metronidazole Clinical Regimen Demonstrates Defined Treatment Outcomes in Intestinal Amoebiasis Cohort

In a clinical cohort of 50 intestinal amoebiasis cases, 11 patients (22%) received a 10-day regimen of metronidazole combined with tiliquinol-tilbroquinol, while the majority (33 patients, 66%) received metronidazole monotherapy; the remaining cases received tinidazole or ornidazole [1]. The explicit use of the tiliquinol-tilbroquinol combination as an adjunct to metronidazole reflects the established clinical paradigm wherein luminal amoebicides are added to tissue-active agents to achieve complete parasite eradication from both intestinal lumen and extraintestinal sites [2].

Intestinal amoebiasis Combination therapy Clinical outcome Metronidazole

5-Methyl Substitution Confers Optimal Antibacterial Potency in 8-Hydroxyquinoline SAR Series

A systematic SAR evaluation of 26 8-hydroxyquinoline analogs against Mycobacterium tuberculosis established that small substitutions at the C5 position produce the most potent antitubercular activity within the series, with MIC₉₀ values below 5 μM for the most active derivatives [1]. Tiliquinol bears a methyl group at precisely the C5 position, aligning with this SAR-optimized substitution pattern. In contrast, alternative 8-hydroxyquinoline derivatives bearing substitutions at other positions (C4, C6, C7) or bulkier C5 moieties demonstrate attenuated antimicrobial potency relative to the C5-small-substituent scaffold [2].

Structure-activity relationship Antitubercular 8-Hydroxyquinoline C5 substitution

Tiliquinol Non-Absorbed Luminal Profile Provides Pharmacokinetic Differentiation from Systemically Absorbed Antiprotozoals

Tiliquinol is characterized as a non-absorbed luminal anti-amoebic agent, administered orally with minimal systemic absorption across the gastrointestinal mucosa [1]. This pharmacokinetic property is explicitly contrasted with tissue-active amoebicides such as metronidazole, which achieve systemic distribution necessary for treating extraintestinal amoebiasis but provide incomplete luminal eradication when used as monotherapy [2]. The clinical rationale for combining a non-absorbed luminal agent (tiliquinol) with a systemically absorbed tissue agent (metronidazole) is to achieve complementary compartmental coverage [3].

Pharmacokinetics Luminal agent Non-absorbed Amoebiasis

Tiliquinol Research Applications: Validated Scenarios for Procurement and Experimental Use


Luminal Amoebiasis Model Systems Requiring Non-Absorbed Contact Amoebicide

Tiliquinol is appropriately procured for in vitro and in vivo studies of intestinal amoebiasis where a non-absorbed luminal agent is required to model contact amoebicidal activity against Entamoeba histolytica trophozoites and cystic forms within the intestinal lumen [1]. Its minimal systemic absorption profile makes it suitable for investigating compartment-specific antiprotozoal effects without confounding systemic pharmacokinetic variables [2].

Combination Antiprotozoal Regimen Research: Adjunctive Luminal Component with Tissue-Active Agents

Tiliquinol is indicated for procurement as the luminal component in two-phase amoebiasis treatment protocols wherein it is administered sequentially or concurrently with a systemically absorbed tissue amoebicide such as metronidazole [1]. This application mirrors the established clinical paradigm where luminal and tissue compartments require distinct pharmacological targeting to achieve complete parasitic eradication [2]. Research protocols investigating combination antiprotozoal efficacy should incorporate tiliquinol as the luminal agent comparator arm.

8-Hydroxyquinoline SAR Studies Leveraging C5-Methyl Pharmacophore

Tiliquinol serves as a reference compound for structure-activity relationship investigations of the 8-hydroxyquinoline antimicrobial scaffold, particularly as a representative of the C5-small-substituent pharmacophore that systematic SAR has identified as optimal for antibacterial potency (MIC₉₀ <5 μM against M. tuberculosis for C5-optimized analogs) [1]. Procurement is warranted for medicinal chemistry programs synthesizing and evaluating novel 8-hydroxyquinoline derivatives, where tiliquinol provides a benchmark C5-methyl comparator [2].

Vibrio cholerae Antimicrobial Susceptibility and Resistance Studies

The tiliquinol-tilbroquinol association is a validated antimicrobial agent against Vibrio cholerae, demonstrating retained activity against O/129-resistant strains that exhibit reduced susceptibility to standard antibiotics [1]. Procurement of tiliquinol is indicated for investigations of alternative anti-cholera strategies and studies characterizing antimicrobial susceptibility profiles of Vibrio cholerae clinical isolates, particularly O/129-resistant variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiliquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.